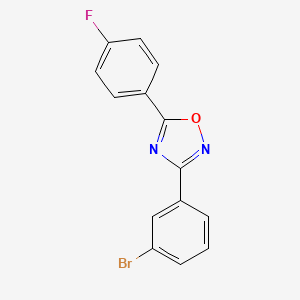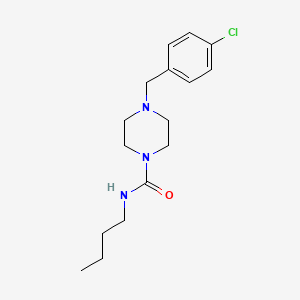![molecular formula C16H15NO3S2 B5305795 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBT-2, and it has been synthesized through different methods. In
Mecanismo De Acción
The mechanism of action of MBT-2 is not fully understood. However, it has been suggested that it induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Moreover, MBT-2 has been shown to inhibit viral replication by blocking viral entry and inhibiting viral reverse transcriptase activity.
Biochemical and Physiological Effects:
MBT-2 has been shown to induce apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and inhibit viral replication. It has also been studied for its potential toxicity, where it was found to have low toxicity in vitro. However, further studies are needed to evaluate its toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MBT-2 is its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. It also has low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is the lack of information on its toxicity in vivo, which is crucial for its potential use in humans.
Direcciones Futuras
There are several future directions for MBT-2 research. One direction is to evaluate its toxicity in vivo to determine its potential use in humans. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Moreover, further studies are needed to understand its mechanism of action and identify its molecular targets.
In conclusion, MBT-2 is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through different methods and has shown promising results in cancer treatment, anti-inflammatory, and antiviral activities. However, further studies are needed to evaluate its toxicity in vivo and understand its mechanism of action.
Métodos De Síntesis
MBT-2 can be synthesized through different methods, including the reaction of 2-mercaptobenzothiazole with 4-methoxybenzene sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole in the presence of a base, followed by the reaction with 4-methoxybenzene sulfonyl chloride.
Aplicaciones Científicas De Investigación
MBT-2 has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. In cancer research, MBT-2 has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory activity, where it was found to reduce the production of pro-inflammatory cytokines. Additionally, MBT-2 has shown promising antiviral activity against HIV-1 and HSV-1.
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-12-6-8-13(9-7-12)22(18,19)11-10-16-17-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWXKMGHZUZECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)

![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)